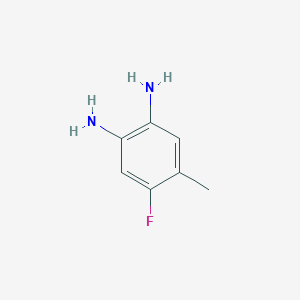

4-Fluoro-5-methylbenzene-1,2-diamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluoro-substituted aromatic compounds can involve different strategies, such as aromatic nucleophilic substitution, diazotization followed by bromination, and palladium-catalyzed Buchwald-Hartwig reactions. For example, the synthesis of a fluorinated tetraphenylbenzidine derivative was achieved via the Buchwald-Hartwig reaction, yielding a compound with intense blue fluorescence . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was performed through diazotization and bromination of 3,4-dimethylbenzenamine . These methods could potentially be adapted for the synthesis of "4-Fluoro-5-methylbenzene-1,2-diamine."

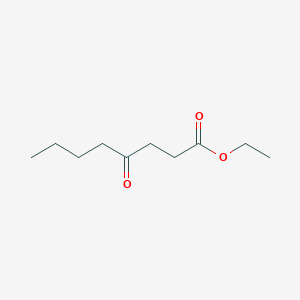

Molecular Structure Analysis

The molecular structure of fluoro-substituted aromatic compounds is characterized by the presence of fluorine atoms, which can influence the electronic properties of the molecule. For instance, the fluorinated tetraphenylbenzidine derivative mentioned earlier exhibits a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . The presence of fluorine can also affect the bond angles and electron distribution within the molecule, as seen in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene .

Chemical Reactions Analysis

Fluoro-substituted benzene compounds can participate in various chemical reactions, including those that lead to the formation of polyimides, sulfones, and sulfonamides. For example, soluble fluoro-polyimides were synthesized from a fluorine-containing aromatic diamine and aromatic dianhydrides . Additionally, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives were reported, showcasing the versatility of fluoro-substituted benzene compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzene compounds are influenced by the presence of fluorine atoms. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the case of the fluoro-polyimides . The electronic effects of fluorine can also lead to unique spectroscopic properties, such as the intense blue fluorescence of the fluorinated tetraphenylbenzidine derivative . Furthermore, the introduction of fluorine can enhance the reactivity of the compound towards nucleophilic aromatic substitution, as demonstrated in the synthesis of tetrafluorobenzene derivatives .

Wissenschaftliche Forschungsanwendungen

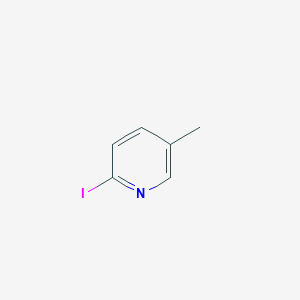

Synthesis and Chemical Properties

A study by Qiu et al. (2009) outlined a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to the chemical family of 4-Fluoro-5-methylbenzene-1,2-diamine, emphasizing the challenges and innovations in synthesizing fluoro-substituted aromatic compounds. This synthesis process is critical for manufacturing materials like flurbiprofen, highlighting the compound's role in material synthesis and its broader applications in chemical manufacturing (Qiu et al., 2009).

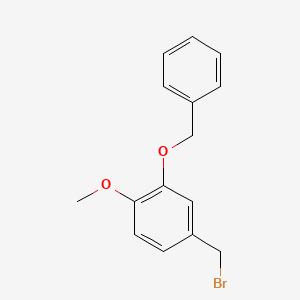

Advanced Materials and Applications

Research by Hird (2007) delved into the unique properties of fluorinated liquid crystals, demonstrating how fluoro substituents, like those in 4-Fluoro-5-methylbenzene-1,2-diamine, significantly influence the properties of organic compounds. This review emphasized the fluoro substituent's impact on melting point, mesophase morphology, and other physical properties crucial for the development of advanced materials, including display technologies and other electronic applications (Hird, 2007).

Environmental and Analytical Chemistry

The work by Lata et al. (2015) reviewed the regeneration of adsorbents and the recovery of heavy metals, a process indirectly related to compounds like 4-Fluoro-5-methylbenzene-1,2-diamine through its potential use in synthesizing adsorbents or analytical reagents. This research area is pivotal for environmental remediation and recycling processes, illustrating the compound's relevance in environmental science (Lata et al., 2015).

Fluorescent Chemosensors

Paria et al. (2022) reviewed nanostructured luminescent micelles, focusing on their use as chemosensors for detecting nitroaromatic and nitramine explosives. This application demonstrates the potential utility of fluoro-substituted compounds, including 4-Fluoro-5-methylbenzene-1,2-diamine, in creating sensitive and selective sensors for hazardous materials, underlining the compound's significance in security and forensic applications (Paria et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHYTHIEXHWXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539339 | |

| Record name | 4-Fluoro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-methylbenzene-1,2-diamine | |

CAS RN |

97389-11-2 | |

| Record name | 4-Fluoro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)